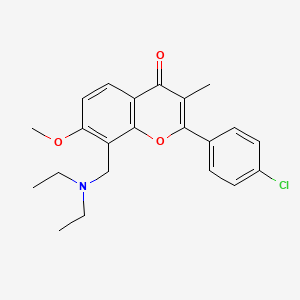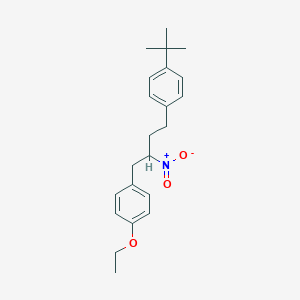
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This compound features a complex structure with multiple functional groups, including a nitro group, an ethoxy group, and a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can be achieved through a multi-step process involving several key reactions:
Alkylation: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the nitro-substituted intermediate with the alkylated benzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: 1-(1,1-Dimethylethyl)-4-(4-(4-aminophenyl)-3-nitrobutyl)benzene.
Oxidation: 1-(1,1-Dimethylethyl)-4-(4-(4-carboxyphenyl)-3-nitrobutyl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of nitro and ethoxy groups on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene would depend on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethoxy and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dimethylethyl)-4-(4-nitrophenyl)benzene: Lacks the ethoxy group and has different reactivity.
4-(4-Ethoxyphenyl)-3-nitrobutylbenzene: Lacks the tert-butyl group and has different physical properties.
1-(1,1-Dimethylethyl)-4-(4-aminophenyl)-3-nitrobutyl)benzene: A reduced form with an amino group instead of a nitro group.
Uniqueness
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
69815-48-1 |
|---|---|
Fórmula molecular |
C22H29NO3 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[4-(4-ethoxyphenyl)-3-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-5-26-21-14-9-18(10-15-21)16-20(23(24)25)13-8-17-6-11-19(12-7-17)22(2,3)4/h6-7,9-12,14-15,20H,5,8,13,16H2,1-4H3 |
Clave InChI |
FOBQLKXWQANTKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(CCC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




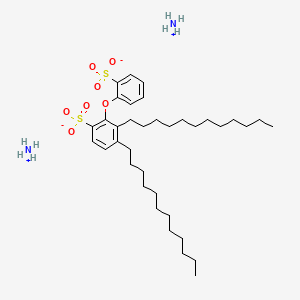


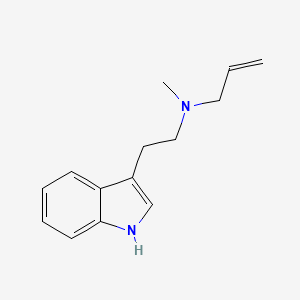
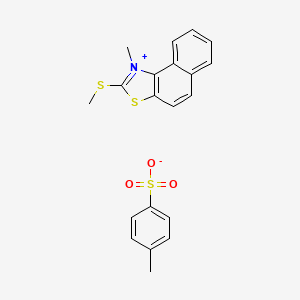
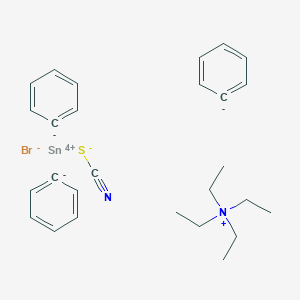
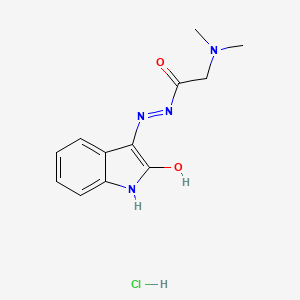

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
